molecular formula C9H13N3O2 B2487373 N,N-diethyl-5-nitropyridin-2-amine CAS No. 20168-70-1

N,N-diethyl-5-nitropyridin-2-amine

Cat. No. B2487373
CAS RN: 20168-70-1
M. Wt: 195.222
InChI Key: IEVOYBLZTDQXSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethyl-5-nitropyridin-2-amine and related nitropyridines involves reactions of pyridine and substituted pyridines with nitrous compounds, leading to various nitropyridinium ions. These ions can then undergo further reactions to yield a range of nitropyridines. For instance, reaction mechanisms not based on electrophilic aromatic substitution but on nitro group migration have been explored, offering pathways to synthesize 2-substituted-5-nitropyridines with high regioselectivity and yields (Bakke, 2004).

Molecular Structure Analysis

Crystal engineering studies have provided insights into the noncentrosymmetric structures based on 2-amino-5-nitropyridine and related assemblies, highlighting the importance of herringbone motifs in forming noncentrosymmetric structures (Fur et al., 1996). These molecular and crystal structure analyses are fundamental for understanding the physical and chemical properties of N,N-diethyl-5-nitropyridin-2-amine.

Chemical Reactions and Properties

The chemical reactivity of N,N-diethyl-5-nitropyridin-2-amine is highlighted by its involvement in various substitution reactions, demonstrating its versatility as a precursor for the synthesis of a wide range of derivatives. For example, reactions with ammonia and amines have been used to substitute the nitro group, leading to the formation of alkylamino nitropyridines with high selectivity and yields (Bakke & Svensen, 2001).

Physical Properties Analysis

The physical properties of N,N-diethyl-5-nitropyridin-2-amine and its derivatives are closely linked to their molecular and crystal structures. Studies involving vibrational spectroscopy and quantum chemical calculations have been conducted to elucidate the structural characteristics and their impact on physical properties (Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of N,N-diethyl-5-nitropyridin-2-amine are defined by its reactivity in various chemical contexts, such as in electrochemical C-H amination processes. These processes facilitate the synthesis of aromatic primary amines, showcasing the compound's utility in organic synthesis (Morofuji, Shimizu, & Yoshida, 2013).

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

N,N-diethyl-5-nitropyridin-2-amine has been used in the development of fluorescent compounds for detecting metal ions. Research by Singh et al. (2020) elaborates on two such compounds that enhance fluorescence upon interacting with Fe3+ ions and exhibit varied responses to Hg2+ ions. This application is significant for the detection and estimation of trace metal ions in water and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Crystal Engineering in Noncentrosymmetric Structures

N,N-diethyl-5-nitropyridin-2-amine plays a role in the formation of noncentrosymmetric crystals. Fur et al. (1996) discuss the use of this compound in creating crystals with specific symmetries, beneficial for materials science and engineering (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

Electrochemical Applications

In electrochemical research, N,N-diethyl-5-nitropyridin-2-amine is utilized for studying the oxidation of amines. Sato et al. (2018) demonstrate the use of this compound in electrochemical sensors for detecting amine compounds, which is vital in various analytical applications (Sato, Ono, Sasano, Sato, Kumano, Yoshida, Dairaku, Iwabuchi, & Kashiwagi, 2018).

Organic Semiconductor Research

N,N-diethyl-5-nitropyridin-2-amine is also important in the development of organic semiconductors. Uzun et al. (2021) explored its use in organic light-emitting diodes (OLEDs), analyzing the impact of molecular structure on opto-electronic properties, which is critical for improving OLED technology (Uzun, Sayın, Tamer, & Çevik, 2021).

properties

IUPAC Name

N,N-diethyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOYBLZTDQXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5-nitropyridin-2-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The pyridine derivative of the present invention is represented by the general formula A or B. For example, 50 g of 2-chloro--5-nitropyridine and 150 ml of diethylamine were placed in a sealed tube and heated at 120° C. for 7 hr. Pure water was added to the precipitated crystal, and the crystal was collected by filtration and recrystallized from 300 ml of methanol to give 53 g of 2-diethylamino-5-nitropyridine (yield: 86%, melting point: 75° to 76° C.).
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Synthesis routes and methods III

Procedure details

Following Intermediate Method 5, the reaction of 2-chloro-5-nitropyridine, (XXII) with diethylamine produces 2-diethylamino-5-nitropyridine, (XXII). The reduction of this compound (XXII) with iron powder in aqueous hydrochloric acid and ethanol yields 5-amino-2-diethylaminopyridine, (XXIII).
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Synthesis routes and methods IV

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A stirred mixture of 27.6 g (0.174 mole) of 2-chloro-5-nitropyridine in 500 ml of diethylamine was heated at reflux for two days. The excess diethylamine was removed by distillation under reduced pressure, leaving a residue. This residue was dissolved in methylene chloride, and the organic solution was washed with an aqueous, 10% sodium hydroxide solution. The washed organic phase was dried over anhydrous magnesium sulfate and was filtered. The filtrate was evaporated under reduced pressure to yield 33.2 g of 2-diethylamino-5-nitropyridine as a solid. The nmr spectrum was consistent with the proposed structure.
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